molecular formula C10H10BrNO5 B8436108 2-(2-Bromo-5-nitrophenoxy)-2-methylpropionic acid

2-(2-Bromo-5-nitrophenoxy)-2-methylpropionic acid

Cat. No.: B8436108
M. Wt: 304.09 g/mol
InChI Key: JDPGVPRZQDVJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-nitrophenoxy)-2-methylpropionic acid is a useful research compound. Its molecular formula is C10H10BrNO5 and its molecular weight is 304.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10BrNO5

Molecular Weight

304.09 g/mol

IUPAC Name

2-(2-bromo-5-nitrophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrNO5/c1-10(2,9(13)14)17-8-5-6(12(15)16)3-4-7(8)11/h3-5H,1-2H3,(H,13,14)

InChI Key

JDPGVPRZQDVJCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C(C)(C)Oc1cc([N+](=O)[O-])ccc1Br
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(2-bromo-5-nitrophenoxy)-2-methylpropionate (compound obtained in Reference Example 62(1); 332 mg) in tetrahydrofuran (1 mL)-ethanol (2 mL) was added an aqueous 5N sodium hydroxide solution (2 mL), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was acidified with 6N HCl (3 mL) and the mixture was extracted with diethylether. The organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuo to give 2-(2-bromo-5-nitrophenoxy)-2-methylpropionic acid (297 mg) as colorless crystals.
Name
ethyl 2-(2-bromo-5-nitrophenoxy)-2-methylpropionate
Quantity
332 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.